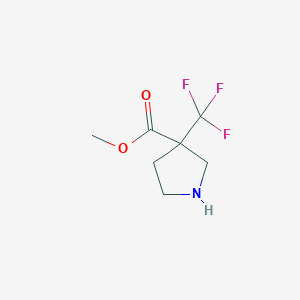

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: The -CF₃ group deshields adjacent protons, shifting H3 and H4 resonances upfield. For example, H3 appears at δ 3.8–4.2 ppm (doublet of doublets, J = 9–11 Hz).

- ¹³C NMR: The C3 carbon bonded to -CF₃ resonates at δ 125–130 ppm (quartet, JCF = 280–300 Hz).

- ¹⁹F NMR: A singlet at δ -62 to -65 ppm confirms the -CF₃ group’s presence.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 197.15 ([M]⁺).

- Fragmentation pathways: Loss of COOCH₃ (m/z 140) followed by CF₃ elimination (m/z 91).

X-ray Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with two molecules per unit cell. Key features:

- Hydrogen bonding: The ester carbonyl oxygen forms intermolecular H-bonds with adjacent pyrrolidine N–H groups (d = 2.8–3.0 Å).

- Packing motif: Layers of molecules stack via van der Waals interactions between -CF₃ groups.

Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.1 Å | |

| Bond length (C3–CF₃) | 1.52 Å | |

| Torsion angle (N–C3) | 15° |

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNIMTYVLOJXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate has the molecular formula CHFNO and a molecular weight of approximately 197.16 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and stability, making it a valuable building block in synthetic chemistry.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation: Converts to carboxylic acids or other oxidized derivatives.

- Reduction: The ester group can be reduced to alcohols or other forms.

- Substitution: The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate (KMnO) for oxidation, lithium aluminum hydride (LiAlH) for reduction, and nucleophiles like sodium azide (NaN) for substitution reactions.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals targeting various medical conditions, including neurological disorders. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for drug development.

Case Study:

A study investigated the compound's potential as an analgesic agent. Preliminary findings suggested that it exhibits anti-inflammatory properties, warranting further pharmacological evaluation to establish its efficacy and mechanism of action.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with specific properties tailored for desired applications.

Data Table: Synthetic Applications

| Compound Name | Application Area | Methodology |

|---|---|---|

| 1-Methyl-(3-trifluoromethyl)-1H-pyrazole | Pharmaceutical intermediates | Kilogram scale synthesis with efficient distillation |

| 2-Methyl-3-(trifluoromethyl)aniline | Analgesic synthesis | Reaction with 2-chloronicotinate in ethylene glycol |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection products | Direct chlorination and fluorination processes |

Agrochemical Industry

The compound is also significant in the agrochemical sector. Trifluoromethyl-containing compounds are essential in developing herbicides and pesticides due to their enhanced efficacy and specificity.

Case Study:

Fluazifop-butyl was one of the first trifluoromethyl pyridine derivatives introduced to the agrochemical market. Since then, over 20 new trifluoromethyl-containing agrochemicals have been developed, highlighting the compound's importance in agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Methyl 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 874218-15-2)

- Structure : Differs by a benzyl group at the 1-position.

- Molecular Weight : 287.28 g/mol (vs. 197.16 g/mol for the target compound).

- However, this substitution reduces synthetic yield (95% purity reported) compared to simpler derivatives .

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride (CAS: 1909326-30-2)

- Structure : Replaces the ester group with a carboxamide and introduces an N-methyl group.

- Impact : The carboxamide enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The hydrochloride salt further improves aqueous solubility, making it advantageous for pharmaceutical formulations .

Methyl 5-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (5g)

- Structure : Features a ketone at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position.

- Synthetic Yield : 58% (lower than many analogs), attributed to the complexity of introducing multiple substituents .

- Reactivity : The ketone introduces a site for nucleophilic attack, absent in the target compound .

Stereochemical Variations

Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS: 2140264-93-1)

- Stereochemistry : Specifies (3R,4R) configuration.

- Impact : Stereochemistry influences biological activity; enantiomers may exhibit distinct binding affinities in drug-receptor interactions. The hydrochloride salt enhances stability and solubility .

Methyl trans-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS: 1212115-75-7)

Functional Group Modifications

Urea-Linked Derivatives (e.g., 14{6,5}, 14{6,7})

- Structure : Incorporate urea groups (e.g., -NH-C(O)-NH-).

- Molecular Weight : Ranges from 432 to 475 g/mol.

- Impact : Urea groups enhance hydrogen-bonding networks, improving crystallinity and thermal stability. However, synthetic yields vary (67–76%) depending on substituent complexity .

Carboxylic Acid Derivatives (e.g., (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid)

- Structure : Replaces the methyl ester with a carboxylic acid.

- Impact : Increased polarity and acidity, making it suitable for salt formation or coordination chemistry .

Biological Activity

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 1283851-29-5) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring with a trifluoromethyl group attached to the carbon at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's metabolic stability and influence its interactions with biological targets. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Starting from readily available precursors, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of the Trifluoromethyl Group : This is often achieved through electrophilic fluorination or using trifluoromethylating agents.

- Carboxylation : The final step involves introducing the carboxylate group, often through carboxylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances hydrogen bonding capabilities, allowing for effective binding to target proteins. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although comprehensive studies are still required to fully elucidate these effects.

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced bioactivity and metabolic stability. this compound may influence pathways related to neurotransmitter metabolism and could have implications in treating conditions such as pain and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study examining various pyrrolidine derivatives, this compound showed significant inhibition of inflammatory markers such as iNOS and COX-2, suggesting a potential role in managing inflammatory diseases .

- Neuropharmacological Effects : Another study highlighted the compound's interaction with neurotransmitter systems, indicating that it may modulate pathways involved in stress responses and appetite control .

Comparative Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains trifluoromethyl group | Enhanced electronic effects due to three fluorine atoms |

| Methyl pyrrolidine-3-carboxylate | Lacks fluorine substitution | More reactive due to absence of fluorine stabilization |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H-¹³C HMBC confirms pyrrolidine ring connectivity .

- X-ray Crystallography : Programs like SHELXL or Mercury resolve stereochemistry and puckering conformations .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

How does the trifluoromethyl group influence molecular reactivity and stability?

Advanced Research Focus

The trifluoromethyl group is electron-withdrawing, reducing pyrrolidine ring basicity and increasing resistance to electrophilic attack. However, steric hindrance from the CF₃ group can destabilize certain conformers, leading to preferential puckering modes (e.g., envelope or twist-boat) that impact intermolecular interactions in crystal packing . Computational studies (e.g., DFT) predict bond angles and torsional strain, aiding in understanding stability under thermal or acidic conditions .

How can contradictions in spectroscopic and crystallographic data be resolved?

Advanced Research Focus

Contradictions often arise from dynamic processes (e.g., ring puckering) or polymorphism. Strategies include:

- Dynamic NMR : Detects conformational exchange in solution .

- Variable-Temperature XRD : Captures temperature-dependent conformational changes .

- Cross-Validation : Compare computational models (Mercury CSD) with experimental data to identify discrepancies .

What computational methods predict physicochemical properties of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients .

- Docking Studies : Assess binding affinity to biological targets using software like AutoDock .

- QSPR Models : Relate topological polar surface area (TPSA ≈ 49.4 Ų) and logP (3.3) to bioavailability .

How does ring puckering affect the compound’s stability and interactions?

Advanced Research Focus

Pyrrolidine rings exhibit non-planar puckering, quantified using Cremer-Pople parameters. The trifluoromethyl group biases puckering toward specific amplitudes (e.g., θ ≈ 20°) and phases (φ), influencing hydrogen-bonding networks in crystal structures. For example, a twisted conformation may enhance π-stacking with aromatic moieties in co-crystals .

What strategies enable stereochemical control during synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.